COPPER(II) FLUORIDE DIHYDRATE
Description
Historical Context and Early Investigations of Hydrated Copper(II) Fluorides
The study of copper fluorides dates back to the early 19th century, with J.J. Berzelius first reporting on the compound in 1824. acs.orgosti.gov These initial investigations were largely descriptive, focusing on the basic properties and reactions of the substance. A notable early observation was the compound's behavior upon heating; unlike copper(II) chloride dihydrate, which dehydrates to the anhydrous salt, heating the fluoride (B91410) hydrate (B1144303) results in its decomposition. osti.gov
In 1933, Kurtenacker, Finger, and Hey revisited the thermal properties of hydrated copper(II) fluoride, confirming that it decomposes upon heating in air to form copper(II) oxide. osti.gov This peculiar reactivity, where water and hydrogen fluoride are lost simultaneously, distinguished it from other copper(II) halides and spurred further investigation into its thermal decomposition pathways. osti.govrsc.org The mid-20th century saw the advent of more sophisticated analytical techniques, leading to pivotal studies that elucidated the compound's detailed structure. A comprehensive determination of its crystal structure using single-crystal X-ray data was published in 1958, providing the first precise measurements of its atomic arrangement. aip.org This was followed by an even more refined structural analysis using neutron diffraction in 1962, which offered greater accuracy, particularly regarding the positions of the hydrogen atoms. aip.org
Significance in Contemporary Chemical and Materials Science Research
In modern science, Copper(II) fluoride dihydrate is recognized for its utility as a versatile chemical reagent and precursor. It serves as a fluorinating agent in various chemical reactions, including the synthesis of fluorinated organic compounds. ontosight.aichemrxiv.org Its ability to facilitate the formation of carbon-fluorine bonds is particularly valuable in the development of pharmaceuticals and agrochemicals. chemrxiv.org The compound has also been explored as a promoter or catalyst in cross-coupling reactions for forming diaryl ethers, offering an efficient method for synthesizing these important structural motifs. bme.hu
In materials science, the compound holds significance for its applications in ceramics, glasses, and enamels, where it can act as an opacifier. chemicalbook.com It is also used in fluxes for welding and brazing and as an additive to improve the strength of cast iron. chemicalbook.comamericanelements.com Furthermore, there is interest in its use for producing copper-based materials with specific optical and electronic properties and as a component in cathodes for high-energy batteries. ontosight.aichemicalbook.com The observed antiferromagnetism of the compound, a result of its specific crystal and magnetic structure, also makes it a subject of study in solid-state physics and materials chemistry. aip.org
Overview of Research Methodologies Applied to this compound
The scientific understanding of this compound has been built upon a range of analytical and characterization techniques.
Synthesis and Preparation: Methods for preparing the dihydrate have been well-documented. A common laboratory-scale synthesis involves the reaction of basic copper(II) carbonate with an excess of hydrofluoric acid. acs.org To achieve high purity, particularly for applications like carrier-distillation emission spectroscopy, methods involving the oxidation of copper metal with agents like hydrogen peroxide or nitric acid in the presence of hydrofluoric acid have been developed. optica.org Research has shown that the purity of the final product is highly dependent on the quality of the hydrofluoric acid used. optica.org
Thermal Analysis: The decomposition of this compound has been extensively studied using differential thermal analysis (DTA) and thermogravimetric analysis (TGA). osti.govacs.org These studies revealed a two-stage decomposition process. The first stage occurs at approximately 132°C, forming an intermediate basic fluoride compound (CuOHF·CuF₂). osti.govosti.gov The second stage of decomposition happens at a much higher temperature, around 420°C, yielding copper(II) oxide and copper(II) fluoride. acs.orgosti.gov
Spectroscopic and Magnetic Studies: Various spectroscopic techniques have been employed to investigate the compound's properties. Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study the magnetic properties of copper(II) complexes derived from the dihydrate. researchgate.net Spectrophotometric methods have been developed for the quantitative determination of copper in various samples, showcasing the compound's utility in analytical chemistry. researchgate.net The magnetic susceptibility of the compound has also been measured, providing insight into its paramagnetic nature. fizika.si
Research Data Tables
Table 1: Physical and Chemical Properties of this compound
Interactive table
| Property | Value | References |
|---|---|---|
| Chemical Formula | CuF₂·2H₂O | ontosight.ai |
| Molar Mass | 137.573 g/mol | wikipedia.org |
| Appearance | Blue crystalline solid | wikipedia.orgontosight.ai |
| CAS Number | 13454-88-1 | wikipedia.org |
| Density | 2.93 g/cm³ | wikipedia.orgchemicalbook.com |
| Melting Point | 130 °C (decomposes) | wikipedia.org |
| Crystal System | Monoclinic | aip.org |
| Solubility | Slightly soluble in water | chemicalbook.comamericanelements.com |
Table 2: Crystal Structure Data for this compound
Interactive table
| Parameter | Value (X-ray Diffraction, 1958) | Value (Neutron Diffraction, 1962) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/m (I2/m) | C2/m |
| a | 6.416 ± 0.005 Å | 6.416 Å |
| b | 7.397 ± 0.005 Å | 7.397 Å |
| c | 3.301 ± 0.005 Å | 3.301 Å |
| β | 99.6 ± 0.1° | 99.6° |
| Cu-F Bond Distance 1 | 1.89 Å | 1.898 ± 0.008 Å |
| Cu-O Bond Distance | 1.93 Å | 1.941 ± 0.005 Å |
| Cu-F Bond Distance 2 | 2.47 Å | 2.465 ± 0.006 Å |
| Reference | aip.org | aip.org |
Table 3: Thermal Decomposition Stages of this compound
Interactive table
| Stage | Temperature | Products of Decomposition | References |
|---|---|---|---|
| 1 | 132 °C | CuOHF·CuF₂ | osti.govosti.gov |
| 2 | 420 °C | CuO + CuF₂ | acs.orgosti.gov |
Structure
2D Structure
Properties
IUPAC Name |
copper;difluoride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2FH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRICEWDSISGPV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[F-].[F-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuF2H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158788 | |
| Record name | Cupric fluoride dihydrate | |
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Molecular Weight |
137.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13454-88-1 | |
| Record name | Cupric fluoride dihydrate | |
| Source | ChemIDplus | |
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| Record name | Cupric fluoride dihydrate | |
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| Record name | Copper difluoride | |
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| Record name | CUPRIC FLUORIDE DIHYDRATE | |
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Synthetic Methodologies and Precursor Chemistry of Copper Ii Fluoride Dihydrate
Direct Synthesis Routes for Copper(II) Fluoride (B91410) Dihydrate
The most straightforward methods for preparing copper(II) fluoride dihydrate involve the direct reaction of simple copper(II) compounds with hydrofluoric acid. These methods are often favored for their simplicity and the use of readily available starting materials.
Common precursors for direct synthesis include copper(II) oxide, copper(II) carbonate, and copper(II) hydroxide. The reaction of these compounds with an aqueous solution of hydrofluoric acid leads to the formation of copper(II) fluoride, which then crystallizes from the solution as the dihydrate. smolecule.comstudfile.netchemdad.com
A typical reaction involves dissolving copper(II) oxide or copper(II) carbonate in an excess of 40% hydrofluoric acid. guidechem.com The resulting solution, upon concentration or cooling, yields crystals of this compound. The general chemical equations for these reactions are:
CuO + 2HF + H₂O → CuF₂·2H₂O smolecule.comresearchgate.net
CuCO₃ + 2HF + H₂O → CuF₂·2H₂O + H₂CO₃ (which decomposes to H₂O + CO₂) studfile.netchemdad.comvulcanchem.com
The use of excess hydrofluoric acid is crucial to drive the reaction to completion and to dissolve the initially formed copper(II) fluoride, which is only slightly soluble in water. guidechem.com
Table 1: Comparison of Direct Synthesis Precursors
| Precursor | Chemical Formula | Reaction with Hydrofluoric Acid (HF) | Notes |
| Copper(II) Oxide | CuO | Forms CuF₂·2H₂O and water. smolecule.comresearchgate.net | A common and efficient method. |
| Copper(II) Carbonate | CuCO₃ | Produces CuF₂·2H₂O, water, and carbon dioxide. studfile.netchemdad.comvulcanchem.com | The evolution of CO₂ gas indicates reaction progress. |
Synthesis from Copper(II) Complexes and Fluoride Sources
This compound can also be synthesized from various copper(II) complexes, offering a versatile approach that can be tailored based on the availability of starting materials. In these methods, a copper(II) salt, often a complex itself, is reacted with a fluoride source.
One example involves the use of copper(II) acetate (B1210297) monohydrate as the copper source. guidechem.com Another approach that has been investigated is the reaction of copper(II) tetrafluoroborate (B81430) hydrate (B1144303) with other ligands, which can sometimes unexpectedly yield fluoride-containing complexes through the hydrolysis of the tetrafluoroborate anion. mostwiedzy.pl
The reaction of copper(II) chloride with fluorine or chlorine trifluoride (ClF₃) at elevated temperatures (400°C) can produce anhydrous copper(II) fluoride, which can then be hydrated. guidechem.com Additionally, the decomposition of a double salt, such as copper ammonium (B1175870) fluoride, in the presence of fluorine has been explored as a synthetic route, although achieving high purity can be challenging with this method. nasa.gov The reaction of this compound itself with liquid ammonia (B1221849) has been shown to produce complex hexaammine copper(II) fluoride monohydrate, demonstrating the reactivity of the hydrate form. znaturforsch.comtum.de
Preparation of High-Purity this compound for Advanced Applications
For advanced applications such as in high-energy batteries or as a carrier in emission spectroscopy, the synthesis of high-purity this compound is essential. nasa.govoptica.orgepa.gov The primary factor influencing the purity of the final product is often the quality of the precursors, particularly the hydrofluoric acid. optica.org
One method for producing high-purity material involves the oxidation of copper metal with hydrogen peroxide or nitric acid in the presence of excess, high-purity hydrofluoric acid. optica.org Careful control of crystallization is necessary, as impurities tend to co-precipitate at different stages. For instance, elements like iron, nickel, and manganese appear as the mother liquor is concentrated, while silicon, tin, aluminum, and lead contaminate the product just before the solution evaporates to dryness. optica.org Magnesium has been noted to co-precipitate throughout the crystallization process. optica.org
Another high-purity route starts with commercially available copper hydroxyfluoride, which can be obtained with very low levels of metallic impurities. nasa.gov This precursor is then fluorinated with fluorine gas at elevated temperatures. The byproducts of this reaction are gaseous and easily removed, leaving behind a pure copper fluoride product. nasa.gov The use of reaction vessels and equipment made of materials like Monel is important to prevent contamination during high-temperature fluorination processes. nasa.gov
Table 2: Impurity Behavior during Crystallization of this compound
| Impurity Element | Tendency to Co-precipitate |
| Iron, Nickel, Manganese | Precipitate as the mother liquor is concentrated. optica.org |
| Silicon, Tin, Aluminum, Lead | Contaminate the lots immediately preceding evaporation to dryness. optica.org |
| Magnesium | Co-precipitates with all lots of copper fluoride. optica.org |
Control over Crystallinity and Morphology in Synthesis
The control of crystal size (crystallinity) and shape (morphology) during the synthesis of this compound is crucial for its performance in various applications, especially in materials science. oaes.cc The properties of the resulting material, such as its electrochemical performance in batteries, can be significantly influenced by its particle size and structure. oaes.ccresearchgate.net
Solvothermal and hydrothermal synthesis methods offer a significant degree of control over the morphology of the final product. nih.govpsu.edu In these techniques, the reaction is carried out in a sealed vessel (an autoclave) at elevated temperatures and pressures, using a suitable solvent. By varying parameters such as the solvent system, temperature, reaction time, and the presence of surfactants or capping agents, it is possible to direct the growth of the crystals to obtain specific morphologies like nanoparticles, hierarchical structures, or thin films. researchgate.netnih.govpsu.edu
For example, solvothermal synthesis using copper alkoxides in a mixture of excess hydrofluoric acid and tetrahydrofuran (B95107) (THF) at 150°C can produce nanoparticles with sizes ranging from 10 to 100 nm. researchgate.net The choice of solvent is also critical; studies on related copper compounds have shown that varying the solvent or solvent ratios (e.g., ethylene (B1197577) glycol and ethanol) can lead to different hierarchical structures. psu.edu Furthermore, the pH of the reaction medium has been demonstrated to be a key factor in controlling the morphology of copper-based metal-organic frameworks (MOFs), a principle that can be applied to the synthesis of other copper compounds. nih.gov While anhydrous copper(II) fluoride is often the target in these nanoscale syntheses, the resulting nanoparticles are frequently hygroscopic and readily form the dihydrate or other hydrated species in the presence of moisture. oaes.ccresearchgate.net
Crystallographic and Structural Elucidation of Copper Ii Fluoride Dihydrate
Single-Crystal X-ray Diffraction Studies of Copper(II) Fluoride (B91410) Dihydrate
Single-crystal X-ray diffraction provides a detailed picture of the crystal lattice, including the dimensions of the unit cell and the precise positions of atoms. youtube.comnih.gov The crystal structure of CuF₂·2H₂O was determined from single-crystal X-ray data, revealing a monoclinic system. aip.orgaip.orgdntb.gov.ua
Early and definitive X-ray diffraction studies established that Copper(II) Fluoride Dihydrate crystallizes in a body-centered monoclinic unit cell. aip.org The systematic absence of reflections where the sum of the Miller indices (h+k+l) is odd indicated a body-centered lattice. aip.org The absence of a piezoelectric effect, combined with the diffraction data, pointed to the centrosymmetric space group I2/m, which is equivalent to C2h(3). aip.org The determined unit cell parameters are detailed in the table below.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | I2/m (C2h-3) |
| a | 6.416 (±0.005) Å |
| b | 7.397 (±0.005) Å |
| c | 3.301 (±0.005) Å |
| β | 99.6° (±0.1°) |
| Formula Units (Z) | 2 |
The X-ray diffraction analysis successfully located the positions of the copper, fluorine, and oxygen atoms within the unit cell. aip.orgaip.orgdntb.gov.ua The hydrogen atom positions were also estimated from this data. aip.org
| Atom | Wyckoff Position | x | y | z |
|---|---|---|---|---|
| Cu | 2(a) | 0 | 0 | 0 |
| F | 4(i) | -0.222 | 0 | 0.311 |
| O | 4(g) | 0 | 0.261 | 0 |
| H (estimated) | 8(j) | 0.107 | 0.340 | -0.073 |
From these atomic positions, key interatomic distances were calculated, defining the bonding environment within the crystal.
| Bond | Length (Å) |
|---|---|
| Cu–F (equatorial) | 1.89 |
| Cu–O | 1.93 |
| Cu–F (axial) | 2.47 |
The coordination geometry around the Copper(II) ion in the dihydrate is a key structural feature. The Cu(II) ion is surrounded by six atoms: two fluorine atoms, two oxygen atoms from water molecules, and two further fluorine atoms. aip.orgaip.orgdntb.gov.ua The two Cu-F bonds at 1.89 Å and two Cu-O bonds at 1.93 Å form a nearly square planar arrangement. aip.orgresearchgate.net Two additional fluorine atoms are located at a significantly longer distance of 2.47 Å. aip.orgaip.org
Hydrogen bonding plays a crucial role in stabilizing the crystal structure of this compound. The structure features hydrogen bonds between the hydrogen atoms of the coordinated water molecules and the fluorine atoms of neighboring units. aip.orgresearchgate.net X-ray diffraction data indicated a distance of 2.66 Å between an oxygen atom and a fluorine atom from an adjacent lattice point, which is indicative of appreciable hydrogen bonding. aip.orgaip.org These hydrogen bonds link the puckered sheets of CuF₂O₂ groups together. researchgate.net The fluoride ion acts as a hydrogen bond acceptor. mdpi.comznaturforsch.com
Neutron Diffraction Investigations of this compound
While X-ray diffraction is excellent for determining the positions of heavier atoms, neutron diffraction is often superior for precisely locating light atoms, particularly hydrogen (protons). sigmaaldrich.cnworldscientific.com A neutron diffraction study of CuF₂·2H₂O was conducted to refine the crystal structure, with a particular focus on the hydrogen atom positions and the details of the hydrogen bonding network. researchgate.net
The neutron diffraction determination provided more precise interatomic distances and angles, especially those involving hydrogen. researchgate.net This refinement confirmed the distorted octahedral coordination around the copper ion and provided a more accurate description of the hydrogen bonds. The study determined the H-O-H angle of the water molecule to be 115.5° (±0.4°). researchgate.net The refined bond lengths show slight differences from the X-ray data, reflecting the higher precision of the neutron technique for this purpose.
| Bond | Length (Å) |
|---|---|
| Cu–O | 1.941 (±0.005) |
| Cu–F (equatorial) | 1.898 (±0.008) |
| Cu–F (axial) | 2.465 (±0.006) |
| O-H···F (Hydrogen Bond) | 2.715 (±0.006) |
Vibrational Displacement Amplitudes of Constituent Atoms
The vibrational displacement of atoms within the crystal lattice of this compound (CuF₂·2H₂O) is markedly anisotropic and temperature-dependent. Neutron diffraction studies reveal significant differences in the amplitudes of thermal vibration, particularly when comparing data at room temperature (298°K) with that at extremely low temperatures (4.2°K).
At 4.2°K, the amplitudes of vibrational displacement for the copper, oxygen, and fluorine atoms are approximately half of their values at 298°K. dntb.gov.ua This reduction is consistent with the decreased thermal energy in the system. However, the hydrogen atoms exhibit nearly the same motional amplitude at both temperatures, a phenomenon attributed to zero-point energy. dntb.gov.uaresearchgate.net The thermal vibration is highly anisotropic, showing much larger amplitudes perpendicular to the infinite, hydrogen-bonded sheets that characterize the structure than parallel to them. researchgate.net
Table 1: Summary of Vibrational Displacement Characteristics
| Atom Type | Vibrational Amplitude Comparison (4.2°K vs. 298°K) | Key Characteristics |
|---|---|---|
| Copper (Cu), Oxygen (O), Fluorine (F) | Amplitudes at 4.2°K are ~50% of those at 298°K. dntb.gov.ua | Vibration is highly anisotropic, with greater amplitude perpendicular to the hydrogen-bonded sheets. researchgate.net |
| Hydrogen (H) | Amplitudes are nearly identical at both temperatures. dntb.gov.ua |
Temperature-Dependent Structural Modifications (e.g., 4.2°K vs. 298°K)
The crystal structure of this compound undergoes subtle but significant modifications as the temperature is lowered from 298°K to 4.2°K. These changes primarily involve the bond lengths and angles within the distorted octahedron surrounding the Copper(II) ion and the geometry of the water molecule.
A key change is the contraction of the long, axial Cu–F bonds of the distorted octahedron, which shorten from 2.465 Å at 298°K to 2.391 Å at 4.2°K. researchgate.net In contrast, the short, equatorial Cu–F bond (1.899 Å) and the Cu–O bond (1.945 Å) remain virtually unchanged in length. researchgate.net
The geometry of the coordinated water molecule also adjusts. The H–O–H bond angle decreases from a notably large 115.5° at 298°K to 110.1° at 4.2°K, a value closer to the standard tetrahedral angle. researchgate.net Concurrently, the O–H bond length contracts slightly from 0.980 Å to 0.959 Å. researchgate.net These modifications reflect the system settling into a lower energy state with reduced thermal motion.
Table 2: Comparison of Structural Parameters at 4.2°K and 298°K
| Structural Parameter | Value at 298°K | Value at 4.2°K | Reference |
|---|---|---|---|
| Long Cu–F Bond Length | 2.465 ± 0.006 Å | 2.391 ± 0.004 Å | researchgate.net |
| Short Cu–F Bond Length | 1.898 ± 0.008 Å | 1.899 ± 0.006 Å | dntb.gov.uaresearchgate.net |
| Cu–O Bond Length | 1.941 ± 0.005 Å | 1.945 ± 0.004 Å | dntb.gov.uaresearchgate.net |
| H–O–H Bond Angle | 115.5 ± 0.4° | 110.1 ± 0.4° | researchgate.net |
| O–H Bond Length | 0.980 ± 0.007 Å | 0.959 ± 0.005 Å | researchgate.net |
Comparative Crystallography with Anhydrous Copper(II) Fluoride and Related Copper(II) Halide Hydrates
The crystal structure of this compound is best understood by comparison with its anhydrous counterpart and with other hydrated copper(II) halides, such as Copper(II) Chloride Dihydrate. This comparison highlights the structural role of the water molecules and the influence of the halide ion.
Anhydrous Copper(II) Fluoride (CuF₂): The anhydrous form is a white crystalline solid with a distorted rutile-type crystal structure. wikipedia.org This distortion is a direct result of the Jahn-Teller effect, which is characteristic of d⁹ Copper(II) ions in an octahedral environment. wikipedia.org Each copper ion is coordinated to six fluoride ions, but the bonds are not equal. There are four neighboring fluoride ions at a shorter distance of 1.93 Å and two more distant fluoride ions at 2.27 Å, creating a [4+2] distorted octahedral coordination. wikipedia.org
This compound (CuF₂·2H₂O): In the dihydrate, the coordination sphere of the copper ion is composed of both fluoride ions and water molecules. The structure consists of puckered sheets of nearly square CuF₂O₂ groups. dntb.gov.ua These sheets are linked by hydrogen bonds. The distorted octahedron around the Cu²⁺ ion is formed by two oxygen atoms at ~1.94 Å, two short-bonded fluorine atoms at ~1.90 Å, and two long-bonded fluorine atoms at ~2.47 Å (at 298°K). dntb.gov.ua These longer Cu-F bonds connect the sheets, creating the three-dimensional structure.
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O): This compound also features distorted octahedral coordination around the copper ion. The structure is built from trans-[CuCl₂(H₂O)₂] units that form polymeric chains. mdpi.com The local coordination environment consists of two water molecules and two chloride ions forming a square-planar arrangement, with two more distant chloride ions from neighboring units completing the distorted octahedron. mdpi.comresearchgate.net These chains are linked by a network of hydrogen bonds. mdpi.com
Comparison: All three compounds exhibit the characteristic Jahn-Teller distortion of Cu(II) complexes, resulting in an elongated octahedral geometry. The primary difference lies in the composition of the coordination sphere and the nature of the bridging between copper centers. In anhydrous CuF₂, fluoride ions serve all coordination and bridging roles. In the dihydrate, water molecules become part of the primary coordination sphere, and the linkage between layers is maintained by long Cu-F bonds and an extensive hydrogen-bonding network. dntb.gov.ua In CuCl₂·2H₂O, the structure is more chain-like, with chloride ions acting as bridges. researchgate.net
Table 3: Comparative Crystallographic Features
| Feature | Anhydrous CuF₂ | CuF₂·2H₂O | CuCl₂·2H₂O |
|---|---|---|---|
| Crystal System | Monoclinic wikipedia.org | Orthorhombic | Orthorhombic mdpi.com |
| Cu(II) Coordination | [4+2] Distorted Octahedral (CuF₆) wikipedia.org | [4+2] Distorted Octahedral (CuF₄O₂) dntb.gov.ua | [4+2] Distorted Octahedral (CuCl₄O₂) mdpi.comresearchgate.net |
| Structural Motif | Distorted Rutile-type 3D network wikipedia.org | Puckered 2D sheets linked by H-bonds and long Cu-F bonds dntb.gov.ua | Polymeric 1D chains linked by H-bonds mdpi.comresearchgate.net |
| Bridging Ligands | Fluoride | Fluoride (long-range) | Chloride |
| Role of Water | N/A | Primary coordination ligand; H-bonding dntb.gov.ua | Primary coordination ligand; H-bonding mdpi.com |
Advanced Spectroscopic Characterization of Copper Ii Fluoride Dihydrate Systems
Electron Paramagnetic Resonance (EPR) Spectroscopy of Copper(II) Fluoride (B91410) Dihydrate and Analogues
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying systems with unpaired electrons, such as copper(II) (Cu(II)) complexes. uni-leipzig.de The Cu(II) ion, with its 3d⁹ electron configuration, is a prime candidate for EPR studies, providing detailed insights into its electronic structure, coordination geometry, and bonding. libretexts.orgmdpi.com
g-factor Anisotropy and Rhombic Symmetry Analysis
The g-factor in EPR is analogous to the chemical shift in NMR and is a measure of the molecule's magnetic moment. sci-hub.se For many paramagnetic species, including Cu(II), the g-factor is anisotropic, meaning its value depends on the orientation of the molecule within the external magnetic field. libretexts.org This anisotropy causes the g-factor to be resolved into three components (gx, gy, and gz) along a Cartesian coordinate system. libretexts.org
In systems with axial symmetry, such as elongated octahedral or square planar geometries, two of the g-values are equivalent (g⊥ = gx = gy) and one is unique (g∥ = gz). sci-hub.se For Cu(II) complexes with a dx²-y² ground state, which is common for these geometries, the expected relationship is g∥ > g⊥ > 2.0023 (the g-value for a free electron). sci-hub.se Conversely, for a dz² ground state, the relationship is typically g⊥ > g∥ ≈ 2.0023. sci-hub.se
When the symmetry is lower than axial, such as in cases of rhombic distortion, the three g-factors are distinct (gx ≠ gy ≠ gz). sci-hub.sesrce.hr This is often observed in complexes with lower symmetry coordination environments. researchgate.net The analysis of these g-values can provide detailed information about the geometry of the Cu(II) center. For instance, a parameter R, defined as R = (gy - gz) / (gx - gy), can indicate the predominant character of the ground state orbital in intermediate geometries between square pyramidal and trigonal bipyramidal. sci-hub.se An R value greater than 1 suggests a larger contribution from the dz² orbital, while a value less than 1 indicates a greater contribution from the dx²-y² orbital. sci-hub.se
| Complex Geometry | Ground State | g-factor Relationship | Reference |
|---|---|---|---|
| Elongated Octahedral / Square Planar | dx²-y² | g∥ > g⊥ > 2.0023 | sci-hub.se |
| Compressed Octahedral / Trigonal Bipyramidal | dz² | g⊥ > g∥ ≈ 2.0023 | sci-hub.se |
| Rhombic (Distorted) | Mixture of dx²-y² and dz² | gx ≠ gy ≠ gz | sci-hub.sesrce.hr |
Hyperfine Structure Analysis of Copper(II) Species
The interaction between the unpaired electron and the nuclear spin of the copper atom (I=3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) leads to hyperfine splitting of the EPR signal into four lines of equal intensity (1:1:1:1). libretexts.org This splitting, characterized by the hyperfine coupling constant (A), provides valuable information about the electronic environment of the copper nucleus. Similar to the g-factor, the hyperfine coupling is also anisotropic and is resolved into A∥ and A⊥ components in axial systems.
In some cases, further splitting, known as superhyperfine structure, can be observed due to the interaction of the unpaired electron with the nuclear spins of the surrounding ligand atoms. researchgate.net For example, coordination to four equivalent nitrogen atoms (I=1) would theoretically lead to nine superhyperfine lines. libretexts.org The presence and resolution of hyperfine and superhyperfine structures can confirm the coordination environment and provide insights into the degree of covalency in the metal-ligand bonds. researchgate.net For instance, mononuclear copper(II)-fluoride complexes with a tetrahedral geometry have been characterized by relatively large gz and small Az values. osaka-u.ac.jp
Jahn-Teller Distortion Effects on EPR Spectra
The Jahn-Teller theorem predicts that any non-linear molecular system in a degenerate electronic state will undergo a geometric distortion to remove the degeneracy and lower its energy. libretexts.org This effect is particularly prominent in octahedral Cu(II) complexes due to the odd number of electrons in the eg orbitals. libretexts.orgtubitak.gov.tr This distortion often manifests as an elongation or compression of the axial bonds, leading to a reduction in symmetry. libretexts.orgscribd.com
Copper(II) fluoride is a classic example of a Jahn-Teller distorted compound, exhibiting elongated axial Cu-F bonds. libretexts.orgscribd.com This distortion from a perfect octahedral geometry to a tetragonal or lower symmetry has a direct impact on the EPR spectrum. The reduction in symmetry is a key reason for the observed g-factor anisotropy. scribd.com The EPR spectra of Jahn-Teller distorted Cu(II) complexes can be used to distinguish between elongated and compressed geometries. ukri.org Furthermore, temperature-dependent EPR studies can reveal dynamic Jahn-Teller effects, where the complex may interconvert between different distorted geometries. researchgate.netrsc.org
Infrared (IR) and Raman Spectroscopy of Copper(II) Fluoride Dihydrate and its Thermal Decomposition Products
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups, bonding, and molecular structure of compounds. niscpr.res.innih.gov
Identification of Characteristic Vibrational Modes and Ligand Interactions
In the context of this compound and its derivatives, IR and Raman spectroscopy can identify characteristic vibrational modes associated with the different components of the complex. The thermal decomposition of this compound has been shown to proceed in stages, first forming a mixture of CuOHF and CuF₂ at around 132°C, which then decomposes to copper(II) oxide and fluoride at higher temperatures. osti.govosti.gov The IR spectra of the residues at different stages can confirm the identity of the decomposition products. tubitak.gov.tr For example, the appearance of bands corresponding to Cu-O stretching vibrations would indicate the formation of copper(II) oxide. researchgate.net
The vibrational spectra of copper(II) fluoride complexes with other ligands, such as amino acids, show bands corresponding to the ν(Cu-F) stretching vibration. tubitak.gov.tr The position of this band can be influenced by the coordination environment. In intercalated muscovite, the interaction of Cu(II) with the silicate (B1173343) layers leads to the appearance of new bands in the far-infrared region, indicating the formation of a modified structure. nih.gov
| Vibrational Mode | Typical Wavenumber Range (cm-1) | Compound/Group | Reference |
|---|---|---|---|
| CH2 Asymmetric Stretch | ~3027 | Poly(vinylidene fluoride) | niscpr.res.in |
| CH2 Symmetric Stretch | ~2986 | Poly(vinylidene fluoride) | niscpr.res.in |
| C-D Stretch | ~2181 | Deuterated Diamond Surface | fau.de |
| OH2 Rocking/Wagging | ~1600-1650 | Hydrated Metal Chlorides | researchgate.net |
| CH2 Bending | ~1456 | Poly(vinylidene fluoride) | niscpr.res.in |
| CF2 Asymmetric Stretch | ~1235 | Poly(vinylidene fluoride) | niscpr.res.in |
| C-D Bending | ~1054 | Deuterated Diamond Surface | fau.de |
| PO43- Symmetric Stretch | ~960 | Apatites | nih.gov |
| Cu-O Stretch | ~500-600 | Copper Oxides | researchgate.netresearchgate.net |
| M-Cl Stretch | ~400-4000 | Metal Chlorides | researchgate.net |
Spectroscopic Signatures of Hydrogen Bonding
Hydrogen bonding plays a crucial role in the structure of this compound and its analogues. The fluoride ion is a strong hydrogen bond acceptor. mdpi.comchemrxiv.org In the crystal structure of aqua(2,2'-bipyridyl)difluorocopper(II) dihydrate, short hydrogen bonds are observed. mdpi.com
The presence and strength of hydrogen bonds can be inferred from vibrational spectra. The O-H stretching vibrations of water molecules involved in hydrogen bonding are typically shifted to lower frequencies (red-shifted) compared to free water molecules. nih.gov The extent of this shift is related to the strength of the hydrogen bond. Studies on the hydration of the fluoride ion have shown that the interactions between the ion and surrounding water molecules are critical for capturing the features in the OH-stretch and libration regions of the IR spectrum. nih.gov In some fluoridated apatites, a Raman band around 3537 cm⁻¹ is attributed to structural hydroxyl groups involved in hydrogen bonding with fluoride ions. nih.gov The thermal decomposition of copper(II) fluoride complexes often involves the loss of water molecules, and the changes in the regions of the IR spectrum corresponding to water vibrations can be monitored to understand this process. tubitak.gov.trtubitak.gov.tr
Photoacoustic Spectroscopy for Investigating Metal-Metal Interactions in Copper(II) Fluoride Analogues
Photoacoustic spectroscopy (PAS) is a powerful technique for the analysis of solid and opaque samples, making it particularly suitable for studying inorganic compounds like copper(II) fluoride and its analogues. numberanalytics.comeurasianjournals.com This method detects the thermal waves produced when a substance absorbs modulated light, providing information about its optical absorption characteristics. eurasianjournals.com In the context of copper(II) complexes, PAS has proven effective in resolving the electronic structure, particularly the d-d transitions that are often weak or poorly resolved in conventional absorption spectra. ipme.ruaip.org
The investigation of metal-metal interactions is crucial for understanding the magnetic and electronic properties of polynuclear copper(II) compounds. While direct PAS studies on metal-metal interactions in this compound analogues are not extensively documented in the reviewed literature, the technique's applicability has been demonstrated in other dimeric copper(II) systems. For instance, the photoacoustic spectra of certain dimeric Cu(II) complexes have revealed a band around 26,400 cm⁻¹, which is characteristic of metal-metal bonding. nih.gov This observation provides independent support for the existence of dimeric species and the presence of ferromagnetic or antiferromagnetic coupling between the copper centers. nih.gov
Furthermore, PAS, when combined with Electron Paramagnetic Resonance (EPR) spectroscopy, offers a comprehensive approach to characterizing the electronic environment of Cu(II) ions. ipme.ruresearchgate.net EPR can confirm the presence of dimeric species through the observation of a half-field signal (ΔMs= ±2), while PAS can probe the energetic transitions associated with the coupled metal centers. nih.gov The fine structure observed in the photoacoustic spectra of polycrystalline powder samples of copper complexes can be assigned to the d-d transitions between the crystal field split levels of the copper ions. aip.org The changes in these spectra upon modification of the ligand environment can provide insights into the nature and strength of the metal-metal interactions.
The ability of PAS to analyze samples with little to no preparation and its sensitivity to non-radiative decay processes make it a valuable tool for exploring the subtle electronic phenomena governed by metal-metal interactions in copper(II) fluoride analogues and other polynuclear copper systems. iaea.org
Optical Properties Derived from Spectroscopic Studies
The optical properties of this compound are a direct consequence of its electronic structure and the coordination environment of the copper(II) ion. The compound presents as a blue crystalline solid, a characteristic color that arises from the absorption of light in the red region of the visible spectrum, corresponding to electronic d-d transitions of the Cu(II) ion. ontosight.aiwikipedia.org
The crystal structure of this compound reveals that the Cu(II) ion is in a distorted octahedral environment, coordinated to two fluoride ions and two water molecules in a square-planar arrangement, with two additional fluorine atoms at a greater distance completing the octahedron. aip.org This distorted geometry, a result of the Jahn-Teller effect for a d⁹ ion, lifts the degeneracy of the d-orbitals, giving rise to possible electronic transitions in the visible and near-infrared (NIR) regions. wikipedia.org
Spectroscopic investigations have determined key optical constants for this compound. aip.org These properties are essential for applications in optical materials and ceramics. americanelements.com
| Optical Property | Value | Reference |
|---|---|---|
| Refractive Index (α) | 1.51 | aip.org |
| Refractive Index (γ) | 1.54 | aip.org |
| Optic Angle (2V) | ~46° | aip.org |
| Appearance | Blue crystalline powder | wikipedia.org |
The absorption spectra of copper(II) complexes, which can be effectively studied using UV-Vis-NIR spectroscopy, provide detailed information about the d-d transitions. nih.gov For many copper(II) compounds, these absorptions are observed as a broad band in the visible to NIR region. bath.ac.ukresearchgate.net The energy and intensity of these bands are sensitive to the nature of the ligands and the coordination geometry around the copper ion. bath.ac.uk In the case of this compound, the presence of both fluoride and water ligands creates a specific crystal field that dictates the energy of the d-d transitions, resulting in its characteristic blue color. ontosight.aiaip.org
The study of the optical properties through spectroscopic techniques is fundamental not only for understanding the basic electronic structure but also for the potential use of this compound in applications such as ceramics, glasses, and as a flux in welding and brazing. americanelements.com
Magnetic Properties and Quantum Phenomena in Copper Ii Fluoride Dihydrate Systems
Antiferromagnetic Interactions in Copper(II) Fluoride (B91410) Dihydrate
Copper(II) fluoride dihydrate, CuF₂·2H₂O, exhibits notable antiferromagnetic behavior at low temperatures. aip.org The magnetic properties of copper(II) complexes are primarily determined by the spin configuration and the exchange coupling between the Cu(II) ions. aip.org This interaction is mediated by the surrounding ligands and is highly dependent on the coordination geometry. In CuF₂·2H₂O, the arrangement of the copper ions and the bridging fluoride and water ligands facilitates antiferromagnetic coupling, where the magnetic moments of neighboring copper ions align in an antiparallel fashion. aip.orgdntb.gov.ua
The transition from a paramagnetic to an antiferromagnetic state in this compound is characterized by the Néel temperature (Tɴ). Neutron diffraction studies have determined the Néel temperature for this compound to be 10.9 K. dntb.gov.ua Above this temperature, the material is in a paramagnetic state, but as it cools below 10.9 K, long-range antiferromagnetic ordering of the copper ion spins is established.
A characteristic feature of antiferromagnetic materials is the presence of a maximum in the magnetic susceptibility curve at a temperature above the Néel point. For this compound, this maximum in magnetic susceptibility occurs at 26 K. dntb.gov.ua The difference between the Néel temperature and the temperature of maximum susceptibility is consistent with the observed magnetic structure of the compound. dntb.gov.ua
| Parameter | Temperature (K) |
|---|---|
| Néel Temperature (Tɴ) | 10.9 |
| Temperature of Maximum Magnetic Susceptibility (Tmax) | 26 |
In the paramagnetic region above the ordering temperature, the magnetic susceptibility of many materials can be described by the Curie-Weiss law. This law relates susceptibility (χ) to temperature (T) and provides insight into the nature of the magnetic interactions through the Weiss constant (θ). A negative Weiss constant is indicative of antiferromagnetic interactions. While this compound exhibits clear antiferromagnetic behavior, specific parameters derived from a Curie-Weiss analysis, such as the Curie and Weiss constants, are not detailed in the available literature.
Exchange Coupling Mechanisms in Dihydrate and Related Copper(II) Fluoride Complexes
The antiferromagnetism in this compound arises from superexchange interactions. This is an indirect coupling mechanism where the interaction between two copper(II) ions is mediated by a non-magnetic ligand, in this case, the fluoride ions (F⁻). wikipedia.org The effectiveness and nature of this superexchange are governed by the Goodenough-Kanamori rules, which relate the interaction to the geometry of the orbitals involved. wikipedia.org
Influence of Crystal Structure and Coordination Geometry on Magnetic Behavior
The magnetic properties of this compound are intrinsically linked to its crystal structure. The compound has a monoclinic unit cell. aip.org Each copper(II) ion is surrounded by six atoms in a distorted octahedral geometry. aip.orgwikipedia.org This coordination sphere consists of two water oxygen atoms at a distance of approximately 1.93-1.95 Å, two fluorine atoms at about 1.90 Å, and two more distant fluorine atoms at around 2.47 Å. aip.orgdntb.gov.ua
This significant distortion from a perfect octahedron is a result of the Jahn-Teller effect, which is common for d⁹ ions like Cu(II). wikipedia.org The elongation of two of the Cu-F bonds means the copper ion effectively has a [4+2] coordination. wikipedia.org This specific geometry, with its distinct bond lengths and angles, dictates the orbital overlaps for the superexchange pathways, ultimately leading to the observed antiferromagnetism. aip.org At low temperatures (4.2 K), the long axial Cu-F bonds are observed to shorten from 2.465 Å to 2.391 Å, while the shorter Cu-F and Cu-O bonds remain unchanged, indicating structural adjustments that accompany the magnetic ordering. dntb.gov.ua
| Atom Pair | Bond Distance (Å) | Number of Bonds |
|---|---|---|
| Cu–F (short) | ~1.90 | 2 |
| Cu–O (water) | ~1.94 | 2 |
| Cu–F (long) | ~2.47 | 2 |
Spin Direction and Magnetic Unit Cell Characteristics at Low Temperatures
Neutron diffraction studies performed at 4.2 K, well below the Néel temperature, have elucidated the specific magnetic structure of this compound. The magnetic unit cell is identical in size to the nuclear (crystallographic) unit cell. dntb.gov.ua The magnetic ordering is characterized by the spin on the body-centered copper atom being aligned antiparallel to the spin on the copper atom at the origin of the unit cell. dntb.gov.ua This confirms the antiferromagnetic nature of the material. The direction of the aligned spins is predominantly along the c-axis of the crystal. dntb.gov.ua
Dimeric Copper(II) Species and Ferromagnetic Coupling in Related Complexes
While this compound is antiferromagnetic, ferromagnetic coupling can be observed in other related copper(II) complexes, particularly in dimeric species. In these compounds, two copper(II) centers are linked by bridging ligands. The nature of the magnetic coupling (ferromagnetic vs. antiferromagnetic) is highly sensitive to the structural details of the bridging network.
For instance, ferromagnetic coupling has been observed in certain dinuclear copper(II) complexes where the metal ions are connected through carboxylate-oxamate bridges. rsc.org The specific geometry and orbital arrangement in these systems can lead to spin polarization effects that favor a parallel alignment of spins (ferromagnetism). nih.gov The transition between ferromagnetic and antiferromagnetic behavior can be tuned by subtle changes in the bridging angle; for example, in some hydroxido-bridged dinuclear Cu(II) complexes, the coupling changes from ferromagnetic to antiferromagnetic as the Cu-O-Cu bridging angle increases from 90°. mdpi.com These examples highlight the critical role that molecular structure plays in determining the magnetic properties of copper(II) systems. rsc.org
Thermal Decomposition Pathways of Copper Ii Fluoride Dihydrate
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for elucidating the decomposition mechanism of copper(II) fluoride (B91410) dihydrate. TGA measures changes in mass as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing endothermic and exothermic events. uni-siegen.deresearchgate.net
Studies using DTA show that the decomposition of copper(II) fluoride dihydrate proceeds in at least two distinct stages. osti.govosti.gov The differential heating curves exhibit two primary maxima, indicating two major thermal events. osti.gov The first event, occurring at approximately 132°C, is an endothermic process corresponding to the initial decomposition of the dihydrate. osti.govosti.gov A second major event is observed at a much higher temperature, around 420°C, which corresponds to the breakdown of the intermediate compound formed in the first stage. osti.govosti.gov Some studies have identified three endotherms in the thermogram: the first for the decomposition of the dihydrate, the second for the decomposition of an intermediate species, and a third related to the disproportionation of copper(II) oxide (CuO). cdnsciencepub.com
The analysis is complicated by the fact that water and halogen can be lost simultaneously in the form of hydrogen fluoride. rsc.org TGA results for related copper compounds, such as copper(II) fluoride complexes with amino acids, show multi-stage decomposition processes, often beginning with the loss of water molecules followed by the degradation of the organic ligand, ultimately leaving a residue of copper(II) fluoride (CuF₂). tubitak.gov.tr
Multi-Stage Decomposition Mechanisms of this compound
The thermal decomposition of CuF₂·2H₂O does not proceed directly to anhydrous products. Instead, it follows a multi-step mechanism involving hydrolysis and the formation of stable intermediates.
The first stage of decomposition at approximately 132°C is not a simple dehydration. Instead, it involves a hydrolysis reaction that leads to the formation of a distinct intermediate phase, identified as CuOHF·CuF₂. osti.govosti.gov This intermediate has been isolated and characterized through chemical analysis and X-ray diffraction, which confirms its unique powder pattern. osti.gov The formation of this basic fluoride is a result of the partial loss of hydrogen fluoride (HF) and water. osti.gov
The reaction for the formation of this intermediate can be represented as: 2(CuF₂·2H₂O) → CuOHF·CuF₂ + 3H₂O + HF osti.gov
The related basic fluoride, copper(II) hydroxyfluoride (CuOHF), also undergoes thermal decomposition, but at a much higher temperature, first forming the same CuOHF·CuF₂ intermediate at around 345°C. osti.govosti.gov
The intermediate phase, CuOHF·CuF₂, remains stable until approximately 420°C. osti.govosti.gov At this temperature, it undergoes the second major decomposition step. This high-temperature degradation yields a mixture of copper(II) oxide (CuO) and anhydrous copper(II) fluoride (CuF₂), along with the evolution of hydrogen fluoride and water vapor. osti.gov
The decomposition of the intermediate can be described by the following equation: CuOHF·CuF₂ → CuO + CuF₂ + HF + H₂O osti.gov
The final solid products, CuO and CuF₂, have been confirmed by comparing their X-ray diffraction patterns with those of known samples. osti.gov The formation of copper oxide is a common final product in the thermal decomposition of many copper salts when heated in the presence of oxygen or water vapor. lemoyne.eduresearchgate.net
Kinetic Parameters of Thermal Decomposition (Activation Energy, Reaction Order)
The study of kinetic parameters, such as activation energy (Ea) and reaction order (n), provides insight into the energy barriers and mechanisms of decomposition reactions. Activation energies for the thermal decomposition of copper(II) halides and basic halides have been derived using thermogravimetric methods. rsc.org For many solid-state decompositions, kinetic parameters can be calculated using methods like the Coats-Redfern and Horowitz-Metzger equations applied to TGA data.
While the literature confirms that such kinetic analyses have been performed on various copper complexes, specific values for the activation energy and reaction order for the distinct stages of this compound decomposition are not extensively detailed in readily available sources. tubitak.gov.trresearchgate.net The complexity of the decomposition, involving simultaneous loss of water and hydrogen fluoride, complicates straightforward kinetic analysis. rsc.org
Influence of Controlled Atmosphere (e.g., Nitrogen) and Heating Rate on Decomposition
The atmosphere and heating rate are critical parameters that significantly influence thermal decomposition pathways.
Atmosphere: Thermal analysis of copper compounds under different atmospheres (e.g., air vs. an inert gas like nitrogen or argon) reveals different product formations. cdnsciencepub.com For instance, the decomposition of copper nitrate trihydrate shows marked differences in reaction temperatures and final products when conducted in air versus argon. researchgate.net In an inert nitrogen atmosphere, the thermal decomposition of copper(II) fluoride complexes with amino acids was found to yield anhydrous CuF₂ as the final residue, suggesting that the presence of oxygen is crucial for the formation of copper oxides. tubitak.gov.tr Running the decomposition of CuF₂·2H₂O under a dry, inert atmosphere would likely favor the formation of anhydrous CuF₂ over CuO by minimizing hydrolysis and oxidation reactions.
Heating Rate: The heating rate can affect the temperatures at which decomposition events occur. Generally, higher heating rates shift decomposition temperatures to higher values. e3s-conferences.orgucr.edu Studies on copper oxide have shown that even at very high heating rates (exceeding 100,000 K/s), the decomposition still occurs in two distinct steps, though the peak temperatures are elevated. ucr.edu This suggests that the fundamental multi-stage mechanism for copper compounds is often preserved, but the kinetics are altered. For CuF₂·2H₂O, varying the heating rate would be expected to shift the observed DTA peaks at 132°C and 420°C to different temperatures.
Comparative Thermal Stability Studies with Other Copper(II) Basic Halides and Hydrates
Thermal analysis of copper(II) basic halides reveals a clear trend in thermal stability. The stability generally increases as the electronegativity of the halide increases. The observed pattern of thermal stability for copper basic halides is: Cu(OH)F > Cu(OH)Cl > Cu(OH)Br > Cu(OH)I cdnsciencepub.com
The initial mode of decomposition also varies within this group. While the basic chlorides, bromides, and iodides typically begin to decompose via dehydroxylation (loss of water), the copper basic fluorides decompose through a combined dehydroxylation and dehydrofluorination (loss of water and HF). cdnsciencepub.com This distinct behavior of the fluoride compound is attributed to the high strength of the copper-fluorine bond and the nature of the hydrolysis reactions involved. The thermal stability of copper(II) chloride dihydrate has also been studied, providing a basis for comparison within the halide series. researchgate.net
Reaction Mechanisms and Catalytic Activity of Copper Ii Fluoride Dihydrate
Copper(II) Fluoride (B91410) Dihydrate as a Fluorinating Agent in Organic Synthesis
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. criver.com Copper(II) fluoride has emerged as a valuable reagent for this purpose, participating in several types of fluorination reactions.
Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, is a primary method for forming carbon-fluorine (C-F) bonds. st-andrews.ac.uknih.gov While metal fluorides are often hampered by low reactivity, a strategy utilizing Copper(II) fluoride (CuF₂) has been developed to overcome these limitations. st-andrews.ac.ukresearchgate.net This method involves the in situ formation of an O-alkylisourea adduct from an alcohol, which is then activated by CuF₂, enabling effective nucleophilic fluoride transfer. st-andrews.ac.uknih.gov
The process has been shown to be effective for a range of primary and secondary alcohols. nih.gov Spectroscopic studies suggest that the enhanced reactivity originates from a hydrated Cu(II)F species which engages in a chelate-driven fluoride transfer. chemrxiv.orgamazonaws.com Interestingly, research indicates that using anhydrous CuF₂ with one equivalent of water is crucial for reaction efficiency, as both strictly anhydrous conditions and the use of the dihydrate form are less effective. chemrxiv.org
Table 1: Deoxyfluorination of Various Alcohol Substrates Using a CuF₂ System
| Substrate (Alcohol) | Product (Alkyl Fluoride) | Isolated Yield (%) |
|---|---|---|
| 4-Methoxybenzyl alcohol | 1-(Fluoromethyl)-4-methoxybenzene | 85 |
| Cinnamyl alcohol | (3-Fluoroprop-1-en-1-yl)benzene | 72 |
| Geraniol | 8-Fluoro-2,6-dimethylocta-2,6-diene | 65 |
| 1-Adamantylmethanol | 1-(Fluoromethyl)adamantane | 79 |
Data compiled from studies on CuF₂-mediated deoxyfluorination reactions. st-andrews.ac.ukchemrxiv.org
Copper(II) fluoride is also utilized in the direct fluorination of aromatic hydrocarbons. wikipedia.orgresearchgate.net This reaction is conducted by treating an aromatic hydrocarbon with CuF₂ in an atmosphere containing oxygen at temperatures exceeding 450 °C. wikipedia.org In this process, the CuF₂ oxidatively fluorinates the aromatic substrate, leading to the formation of the corresponding monofluoroaromatic compound, along with hydrogen fluoride (HF) and copper metal. researchgate.net This method presents a simpler alternative to traditional techniques like the Sandmeyer reaction, although its applicability is limited to compounds that can withstand the high reaction temperatures. wikipedia.org
The synthesis of fluoroaromatics using Copper(II) fluoride aligns with the principles of "greener" chemistry. researchgate.net A key advantage of this high-temperature method is the ability to regenerate the Copper(II) fluoride catalyst. wikipedia.orgresearchgate.net After the fluorination of the aromatic compound, the resulting copper metal can be treated with a stream of hydrogen fluoride and oxygen (HF/O₂) to regenerate CuF₂, producing water as the only byproduct. wikipedia.org This recycling of the reagent provides an opportunity for large-scale production of compounds like fluorobenzene without the significant waste disposal challenges associated with conventional fluorination technologies. researchgate.net
Catalysis in Environmental Applications: Nitric Oxide Decomposition in Emission Control Systems
In the realm of environmental catalysis, Copper(II) fluoride has been identified as a catalyst for the decomposition of nitric oxides (NOx) in emission control systems. wikipedia.org The catalytic decomposition of nitric oxide (NO) is a critical process for mitigating air pollution. Studies on related copper-based systems, such as copper(II)-exchanged zeolites, have shown significant activity in decomposing NO into nitrogen (N₂) and oxygen (O₂) at temperatures above 723 K. rsc.org While the specific mechanisms for solid CuF₂ may differ, its catalytic role points to its potential in environmental remediation technologies. wikipedia.org
Role as a Pre-catalyst in Organometallic Reactions (e.g., Hydrosilylation of Ketones)
Copper(II) fluoride, in combination with chiral diphosphine ligands, forms a highly efficient and selective catalytic system for the asymmetric hydrosilylation of ketones. uclouvain.benih.gov This reaction is a fundamental method for the reduction of ketones to chiral secondary alcohols, which are valuable intermediates in organic synthesis. The CuF₂-based system is notable for being air-stable and effective even at low catalyst loadings. uclouvain.benih.gov
In this process, CuF₂ acts as a pre-catalyst. The fluoride component is thought to play a crucial role in the initiation step of the catalytic cycle by activating the silicon-hydride (Si-H) bond of the silane reducing agent to generate a copper(I) hydride species, which is the active catalyst. uclouvain.be This system has demonstrated moderate to excellent enantioselectivities across a broad range of aryl alkyl ketones. nih.govnih.gov
Table 2: Asymmetric Hydrosilylation of Ketones Catalyzed by a CuF₂/(S)-BINAP System
| Substrate (Ketone) | Reducing Agent | Enantiomeric Excess (ee) (%) |
|---|---|---|
| Acetophenone | Phenylsilane | 95 |
| 1-Naphthyl methyl ketone | Phenylsilane | 92 |
| 2-Acetylthiophene | Phenylsilane | 88 |
Data represents typical results obtained with the Copper(II) fluoride-chiral diphosphine catalytic system. uclouvain.be
Dual Activation Mechanisms and Catalytic Cycles in Organic Transformations
The catalytic activity of Copper(II) fluoride in different reactions highlights its involvement in distinct activation mechanisms and catalytic cycles.
In the deoxyfluorination of alcohols , a dual activation mechanism is proposed. amazonaws.com First, the alcohol substrate is activated by converting it into a more reactive O-alkylisourea intermediate. Second, the Copper(II) fluoride, existing as a hydrated species, is engaged through chelation with this intermediate, which facilitates the nucleophilic transfer of the fluoride ion to the carbon center. chemrxiv.orgamazonaws.com
In the hydrosilylation of ketones , the catalytic cycle begins with the CuF₂ pre-catalyst. Its interaction with the silane is believed to generate the catalytically active Cu(I)-H species. uclouvain.be This copper hydride then coordinates with the ketone's carbonyl group, followed by the insertion of the carbonyl into the Cu-H bond. The resulting copper alkoxide intermediate then undergoes transmetalation with another molecule of silane, releasing the silylated alcohol product and regenerating the Cu(I)-H catalyst to continue the cycle. An observed acceleration of the reaction by oxygen suggests a complex interplay of copper oxidation states may be involved. uclouvain.benih.gov
These examples demonstrate the multifaceted catalytic nature of Copper(II) fluoride, where it can act through different copper oxidation states and mechanistic pathways to achieve a variety of important organic transformations. nih.gov
Lack of Specific Research on Copper(II) Fluoride Dihydrate in Aerobic Copper-Catalyzed Organic Reactions
Despite a comprehensive search of available scientific literature, no specific research findings or detailed data could be located regarding the catalytic activity of This compound in aerobic copper-catalyzed organic reactions. The existing body of research on this topic primarily focuses on other copper salts, such as copper(II) acetate (B1210297), copper(II) chloride, and anhydrous copper(II) fluoride, in various catalytic applications.
Aerobic copper-catalyzed organic reactions represent a significant area of chemical research, offering environmentally benign and atom-economical methods for a wide range of transformations. nih.gov These reactions utilize molecular oxygen as the terminal oxidant, with the copper catalyst facilitating the transfer of electrons. nih.gov The versatility of copper, which can readily cycle between different oxidation states (Cu(I), Cu(II), and Cu(III)), is central to its catalytic efficacy in these processes. nih.gov
Common applications of aerobic copper catalysis include the oxidation of alcohols, C-H functionalization, and cross-dehydrogenative couplings. rsc.orgnih.govnih.govrsc.org For instance, various copper complexes have been demonstrated to be effective catalysts for the aerobic oxidation of primary alcohols to aldehydes. nih.gov Additionally, copper-catalyzed systems have been developed for the aerobic C-H trifluoromethylation of heterocycles and the oxidative C-H functionalization of alkanes under mild conditions.
While anhydrous copper(II) fluoride has been reported as a catalyst in high-temperature, gas-phase fluorination reactions, there is a conspicuous absence of studies detailing the use of its dihydrate form in the context of aerobic organic synthesis. Consequently, data on reaction mechanisms, catalytic activity, substrate scope, and reaction conditions specifically pertaining to this compound in this domain are not available.
Therefore, the requested article focusing solely on the "" in "Aerobic Copper-Catalyzed Organic Reactions" cannot be generated with the required scientific accuracy and detail due to the lack of specific research on this compound.
Theoretical and Computational Investigations of Copper Ii Fluoride Dihydrate
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding in Copper(II) Fluoride (B91410) Dihydrate
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on copper(II) fluoride and related complexes have been instrumental in understanding the nature of bonding and the distribution of electron density.
Calculations on the anhydrous form of copper(II) fluoride (CuF₂), often performed using the Vienna Ab Initio Simulation Package (VASP) with approximations like the Perdew-Burke-Ernzerhof (PBE) functional, reveal key electronic and structural details. acs.org These studies help determine parameters such as lattice constants, bond lengths, and magnetic ordering. acs.org For instance, DFT calculations predict a ferromagnetic ground state for anhydrous CuF₂. acs.org The bonding in the CuF₆ octahedra involves a mixture of ionic and covalent character, with Cu-F bond distances calculated to be in the range of 1.91-2.28 Å. acs.org
For more complex systems, hybrid functionals like B3LYP are often employed to achieve a balance between computational cost and accuracy, particularly for investigating electronic properties like ionization potential, electron affinity, and chemical hardness. escholarship.org Such theoretical analyses, validated by comparing optimized structures with experimental crystallographic data, confirm the applicability of the chosen DFT level of theory for describing the interactions between donor atoms and the copper center. researchgate.net These computational approaches provide a foundational understanding of the electronic properties that govern the behavior of Copper(II) Fluoride Dihydrate.
Table 1: DFT Calculation Parameters for Anhydrous Copper(II) Fluoride
| Parameter | Value/Method | Reference |
|---|---|---|
| Software | VASP (Vienna Ab Initio Simulation Package) | acs.org |
| Exchange-Correlation Functional | PBE (Perdew-Burke-Ernzerhof) | acs.org |
| Electron-Ion Interaction | PAW (Projector-Augmented Wave) | acs.org |
| Plane Wave Energy Cutoff | 520 eV | acs.org |
| Predicted Magnetic Ordering | Ferromagnetic | acs.org |
| Calculated Band Gap | 0.00 eV (metallic character in this model) | acs.org |
Molecular Dynamics Simulations of Hydration and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and materials over time. For this compound, MD simulations, particularly ab initio molecular dynamics (AIMD), provide critical insights into the hydration structure and the complex network of intermolecular interactions. rsc.org
These simulations model the explicit movement of water molecules in the first and second hydration shells around the copper(II) ion. rsc.org Studies on hydrated copper(II) complexes show that the coordination environment is dynamic, with water molecules exchanging between the coordination sphere and the bulk solvent. researchgate.netdntb.gov.ua The simulations can determine key structural and dynamical parameters, such as the average number of water molecules in each hydration shell and their mean residence times. researchgate.net For the hydrated Cu(II) ion in aqueous solution, a distinct second hydration sphere with about eight water molecules has been identified. acs.org
Computational Modeling of Coordination Geometries and Jahn-Teller Distortions
In this compound, the Cu(II) ion is coordinated by two fluorine atoms and two oxygen atoms from water molecules at shorter equatorial distances, and two further fluorine atoms at longer axial distances. rsc.org This creates a highly distorted octahedral geometry, a tetragonal elongation, which is a direct consequence of the Jahn-Teller effect. rsc.orgresearchgate.net
Computational models, including Ligand Field Molecular Mechanics (LFMM) and DFT, are highly effective at predicting and analyzing these distortions. nih.gov These methods can accurately generate the distorted structures and calculate the magnitudes of the bond elongations or compressions, which are in good agreement with experimental data. acs.orgnih.gov For the hydrated copper(II) ion, computational and experimental studies confirm a Jahn-Teller elongated octahedral configuration with distinct equatorial and axial bond lengths. acs.org This theoretical modeling is crucial for understanding the stereochemistry and stability of six-coordinate Cu(II) compounds.
Table 2: Experimental Bond Distances in the Coordination Sphere of this compound
| Bond | Type | Distance (Å) | Reference |
|---|---|---|---|
| Cu-F | Equatorial | 1.89 | rsc.org |
| Cu-O (H₂O) | Equatorial | 1.93 | rsc.org |
| Cu-F | Axial | 2.47 | rsc.org |
Theoretical Prediction and Validation of Magnetic Coupling Parameters
The magnetic properties of copper(II) compounds arise from the single unpaired electron in the d-shell. In multi-nuclear copper complexes, these electron spins can interact, leading to either ferromagnetic (spins aligned) or antiferromagnetic (spins opposed) coupling. Theoretical methods are vital for predicting and understanding the nature of this magnetic coupling.
Broken Symmetry-Density Functional Theory (BS-DFT) is a widely used approach to estimate the magnetic coupling constant (J), which quantifies the strength and nature of the interaction. Theoretical studies on hydroxido-bridged dinuclear Cu(II) complexes show a clear magneto-structural correlation: the coupling can change from ferromagnetic to antiferromagnetic as the Cu-O-Cu bridging angle changes.
While DFT calculations predict a ferromagnetic ordering for anhydrous CuF₂, experimental observations for this compound suggest antiferromagnetic interactions. acs.orgrsc.org This highlights the critical role of the crystal structure, particularly the superexchange pathways through bridging ligands (fluoride ions and potentially the hydrate's hydrogen-bonding network), in determining the magnetic properties. For higher accuracy, more advanced multireference methods such as CASSCF (Complete Active Space Self-Consistent Field) and DDCI (Difference Dedicated Configuration Interaction) can be employed to refine the theoretically estimated values of the magnetic coupling constants. These theoretical predictions are validated by fitting them to experimental data obtained from temperature-dependent magnetic susceptibility measurements.
Reaction Mechanism Modeling and Transition State Analysis in Catalytic Processes
This compound has been identified as a Lewis acid catalyst in certain organic reactions, such as the vinylic C–CHF₂ bond formation. acs.org Computational modeling, primarily using DFT, is an indispensable tool for elucidating the complex mechanisms of such catalytic processes.
Modeling a catalytic cycle involves identifying all relevant intermediates and, crucially, the transition states that connect them. researchgate.net A computational study of a copper-catalyzed fluorination reaction, for example, would explore a plausible mechanism involving a Cu(I)/Cu(III) cycle. acs.org Key steps in such a cycle that can be modeled include:
Substrate Coordination: The initial binding of reactants to the copper center.
Oxidative Addition: The transfer of an aryl group to the copper catalyst, leading to a higher oxidation state (e.g., Cu(III)), which is often the rate-limiting step. acs.org
Reductive Elimination: The bond-forming step where the product is released and the catalyst is reduced back to its initial state (e.g., Cu(I)). This step is typically very fast in copper-catalyzed fluorinations. acs.org
Catalyst Regeneration: The return of the catalyst to its active form to begin a new cycle.
By calculating the Gibbs free energy of each stationary point along the reaction coordinate, an energy profile for the entire catalytic cycle can be constructed. The highest energy barrier on this profile corresponds to the rate-determining step of the reaction. acs.org This transition state analysis provides deep mechanistic insights and allows for the rational design of more efficient catalysts. researchgate.net
Advanced Applications and Emerging Research Directions for Copper Ii Fluoride Dihydrate
Development of Copper-Based Materials with Tailored Optical and Electronic Properties
The development of novel materials with specific optical and electronic characteristics is a cornerstone of modern materials science. Copper(II) fluoride (B91410) is increasingly being investigated as a component in the fabrication of advanced copper-based materials. Research into copper fluoride nanoparticles and nanocomposites has revealed their potential for enhanced electronic applications. nanorh.com
One significant area of investigation is in the field of energy storage, particularly in lithium-ion batteries. nanorh.comdtic.mil Anhydrous copper(II) fluoride is of major interest as a high-energy-density cathode material due to its high theoretical specific capacity and discharge potential. dtic.milmorressier.com The primary challenge in utilizing copper(II) fluoride is its poor electronic conductivity, a result of its highly ionic Cu-F bond and large band gap. dtic.mil To overcome this, researchers are developing nanocomposites where nanocrystallites of copper(II) fluoride are embedded within a mixed ionic and electronic conducting matrix. dtic.milacs.org This approach improves the electrochemical activity by providing conductive pathways for both electrons and lithium ions. dtic.mil
The optical properties of metal fluoride thin films are also well-documented, with applications in optical coatings due to their excellent light transmission. core.ac.ukoptica.org While specific research on the optical properties of pure copper(II) fluoride dihydrate thin films is still emerging, the known characteristics of fluoride materials suggest potential for applications in optical sensing and light-emitting devices. nanorh.com The ability to absorb and emit light in the ultraviolet and visible spectra makes copper fluoride nanoparticles a candidate for study in display technologies and optical communications. nanorh.com
| Property | Anhydrous Copper(II) Fluoride (CuF₂) | Significance in Electronic Applications |
|---|---|---|
| Theoretical Specific Capacity | 528 mAh g⁻¹ | High energy storage potential in batteries. dtic.mil |
| Theoretical Conversion Potential | 3.55 V | Contributes to high energy density. dtic.mil |
| Theoretical Energy Density | 1874 Wh kg⁻¹ | Significantly higher than current battery materials. dtic.mil |
| Electronic Conductivity | Poor | A key challenge being addressed through nanocomposite formation. dtic.mil |
Intermediacy in Pharmaceutical Synthesis and Drug Discovery Methodologies
In the realm of pharmaceutical synthesis, the introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability and biological activity. Copper(II) fluoride has emerged as a valuable reagent in fluorination reactions, a critical process in the development of many pharmaceuticals and agrochemicals. nanorh.comchemimpex.comresearchgate.net
Copper(II) fluoride is utilized in the synthesis of fluorinated aromatic hydrocarbons. wikipedia.org One method involves the reaction of aromatic hydrocarbons with copper(II) fluoride in an oxygen-containing atmosphere at elevated temperatures. wikipedia.org This approach has been proposed as a "greener" alternative to traditional methods like the Sandmeyer reaction as it avoids the production of toxic waste products. researchgate.netwikipedia.org
Furthermore, copper-mediated cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Copper(II) fluoride has been shown to be an effective promoter in Hiyama cross-coupling reactions of arylsilanes with thiuram reagents for the synthesis of aryl dithiocarbamates. nih.govfrontiersin.org In these reactions, the combination of copper(II) fluoride and a ligand like 1,10-phenanthroline (B135089) activates the C-Si bond and promotes the formation of the C-S bond. nih.gov The development of such copper-catalyzed reactions is crucial for the synthesis of complex molecules in drug discovery. acs.org
| Reaction Type | Role of Copper(II) Fluoride | Significance in Pharmaceutical Synthesis |
|---|---|---|
| Aromatic Fluorination | Fluorinating agent | Provides a route to fluorinated aromatic compounds, which are important in pharmaceuticals. chemimpex.comwikipedia.org |
| Hiyama Cross-Coupling | Promoter/Catalyst | Enables the formation of C-S bonds, facilitating the synthesis of diverse molecular structures. nih.govfrontiersin.org |
| C(sp³)–H Fluorination | Component of a formally copper(III) fluoride complex | Allows for the direct incorporation of fluoride ions into alkyl C–H bonds. acs.org |
Investigations in Biological Research: Role in Copper Homeostasis and Bioinorganic Applications
Copper is an essential trace element in biological systems, playing a critical role as a cofactor in numerous enzymes. nih.govresearchgate.netnih.govresearchgate.net The study of copper's role in biology, a field known as bioinorganic chemistry, is crucial for understanding various physiological and pathological processes. researchgate.net Disruptions in copper homeostasis, the process of maintaining a stable copper balance in the body, are associated with several neurodegenerative diseases. nih.gov
While direct research on the role of this compound in copper homeostasis is not extensively documented, its constituent ions, copper(II) and fluoride, are of significant biological interest. Copper(II) complexes are widely studied for their potential therapeutic applications, including as antimicrobial, antiviral, anti-inflammatory, and antitumor agents. nih.gov
Investigations into copper homeostasis often involve the use of copper compounds to study the mechanisms of copper uptake, transport, and storage. nih.govresearchgate.net this compound could potentially serve as a source of copper(II) ions in such model studies to probe the intricate pathways of copper metabolism. Understanding how cells respond to different sources of copper is fundamental to elucidating the mechanisms of copper-related disorders and developing therapeutic interventions. The field of bioinorganic chemistry continues to explore the diverse coordination chemistry of copper and its interactions with biomolecules, a research area where various copper salts, including potentially this compound, can be valuable tools. researchgate.netrsc.org
Application in Surface Chemistry and Optical Deposition Technologies
The fabrication of thin films with precise control over thickness and composition is essential for a wide range of applications, including optics and electronics. Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are key technologies for producing high-quality thin films. semanticscholar.org The development of volatile precursor compounds is critical for the success of these deposition techniques. google.com
Research has shown that incorporating fluorine into the chemical structure of a copper precursor can increase its volatility. google.com While much of the research has focused on complex organometallic copper compounds with fluorinated ligands, the principle highlights the potential utility of simple inorganic fluorides. nih.govresearchgate.net Copper(II) fluoride, due to its fluorine content, presents an interesting candidate for investigation as a precursor or a component in precursor systems for CVD and ALD.
The deposition of metal fluoride thin films is of particular interest for optical applications due to their excellent light transmission properties. core.ac.uk These films are used in the fabrication of antireflection coatings and high-reflecting mirrors. core.ac.ukmdpi.com The development of new ALD processes for metal fluorides is an active area of research, and the exploration of this compound in this context could lead to novel optical materials and devices.
Future Perspectives in Sustainable Catalysis and Green Chemical Processes
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding chemical research and industrial practices. cmu.edu A key focus of green chemistry is the development of sustainable catalytic processes that utilize earth-abundant and less toxic metals. cmu.edu
Copper, being an abundant and relatively non-toxic metal, is an attractive alternative to precious metal catalysts. cmu.edu Copper-based catalysts have shown promise in a variety of organic transformations. As mentioned earlier, the use of copper(II) fluoride for the synthesis of fluoroaromatics is considered a "greener" route compared to traditional methods. researchgate.netwikipedia.org This process has the potential for large-scale production without the significant waste disposal issues associated with conventional technologies. researchgate.net
Future research will likely focus on expanding the scope of this compound as a catalyst in other green chemical processes. Its ability to act as a Lewis acid could be exploited in a range of acid-catalyzed reactions. Furthermore, the development of recyclable copper-based catalytic systems is a key goal in sustainable chemistry. mdpi.comresearchgate.net The unique properties of this compound may enable the design of novel, efficient, and environmentally benign catalytic systems for a variety of chemical transformations, contributing to a more sustainable chemical industry.
Q & A
Basic: What methodological approaches are recommended for synthesizing high-purity Copper(II) Fluoride Dihydrate?
Answer:
Synthesis should prioritize controlled hydration and stoichiometric precision. A common approach involves reacting copper(II) oxide (CuO) with hydrofluoric acid (HF) under controlled humidity to ensure dihydrate formation. Post-synthesis, purity can be validated via thermogravimetric analysis (TGA) to confirm the 2H₂O stoichiometry and X-ray diffraction (XRD) to verify crystal structure . For reproducibility, follow protocols from primary literature and document environmental conditions (temperature, humidity) rigorously .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- XRD : Use SHELX software for crystallographic refinement to resolve atomic positions and lattice parameters. SHELXL is particularly effective for small-molecule structures .
- FTIR : Identify O-H stretching (≈3400 cm⁻¹) and Cu-F vibrational modes (≈400–500 cm⁻¹) to confirm hydration and bonding.
- UV-Vis : Measure d-d transitions in the visible range (600–800 nm) to infer ligand field effects. Cross-reference with databases like the Cambridge Structural Database (CSD) for validation .
Advanced: How can researchers design experiments to evaluate the environmental impact of this compound in terrestrial ecosystems?
Answer:
Adopt a tiered ecological risk assessment framework:
Exposure Modeling : Quantify fluoride deposition using air dispersion models (e.g., AERMOD) to predict soil and water contamination levels .
Toxicity Testing : Conduct bioassays with model organisms (e.g., Daphnia magna) to determine LC₅₀ values. Compare results with regulatory thresholds (e.g., EPA guidelines).
Longitudinal Sampling : Monitor fluoride accumulation in forage vegetation using ion-selective electrodes, correlating with deposition data .
Ensure ethical compliance by minimizing ecological disruption during sampling .
Advanced: How should researchers address contradictions in reported thermodynamic properties (e.g., solubility, ΔHf) of this compound?
Answer:
- Meta-Analysis : Systematically review primary literature using PICO frameworks to isolate variables (e.g., temperature, solvent purity) causing discrepancies .
- Reproducibility Studies : Replicate key experiments under standardized conditions, prioritizing studies with full methodological transparency .
- Error Analysis : Apply statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in calorimetric or solubility measurements .
Advanced: What strategies are effective for investigating the antiviral potential of this compound?
Answer:
- Cytotoxicity Screening : Use WST-1 assays on Vero cells to determine CC₅₀ (50% cytotoxic concentration) .
- Antiviral Activity : Measure IC₅₀ (50% inhibitory concentration) against target viruses (e.g., influenza) via plaque reduction assays. Calculate selectivity indices (SI = CC₅₀/IC₅₀) to evaluate therapeutic potential .
- Mechanistic Studies : Employ TEM or fluorescence microscopy to observe viral particle disruption. Cross-validate with spectroscopic data to link structural changes to antiviral effects .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal : Neutralize fluoride residues with calcium hydroxide before disposal.
- Emergency Procedures : For spills, apply absorbent materials (e.g., vermiculite) and rinse contaminated surfaces with 1% calcium gluconate solution .
Advanced: How can computational chemistry enhance the study of this compound’s electronic properties?
Answer:
- DFT Calculations : Model ligand-to-metal charge transfer (LMCT) and Jahn-Teller distortions using software like Gaussian or ORCA. Validate with experimental UV-Vis and EPR data.
- Molecular Dynamics (MD) : Simulate hydration dynamics to understand water molecule stability in the crystal lattice .
- Data Sharing : Deposit computational parameters in repositories like Zenodo for reproducibility .
Basic: What criteria should guide the selection of solvents for recrystallizing this compound?
Answer:
- Solubility Profile : Use water or dilute HF due to the compound’s high solubility in polar solvents. Avoid organic solvents unless stabilized by ligands.
- Purity Optimization : Perform iterative recrystallization cycles, monitoring purity via XRD and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
